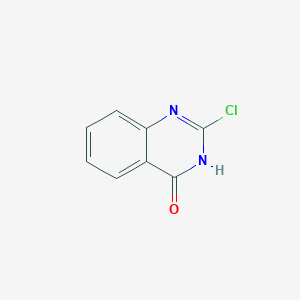

2-Chloroquinazolin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGRGEDXKHIFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399174 | |

| Record name | 2-Chloroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-69-2 | |

| Record name | 2-Chloro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloroquinazolin-4(3H)-one from Anthranilic Acid

Introduction: The Strategic Importance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Among the numerous derivatives, 2-chloroquinazolin-4(3H)-one stands out as a critical and versatile intermediate. Its strategic importance lies in the reactivity of the chlorine atom at the 2-position, which serves as an excellent leaving group for nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of extensive libraries of novel compounds for drug discovery and development, particularly in the synthesis of targeted anticancer agents like 4-anilinoquinazoline derivatives.[3][4]

This guide provides a detailed, technically-grounded overview of a reliable and commonly employed synthetic route to this compound, starting from the readily available precursor, anthranilic acid. We will delve into the mechanistic underpinnings of each synthetic step, provide field-tested experimental protocols, and offer insights into the rationale behind key procedural choices, addressing the needs of researchers, chemists, and professionals in drug development.

Overall Synthetic Strategy: A Two-Stage Approach

The most robust and widely adopted synthesis of this compound from anthranilic acid is a two-stage process. This method prioritizes yield and purity by first constructing the core heterocyclic system and then performing a selective chlorination.

-

Stage 1: Cyclization. Anthranilic acid is reacted with a suitable one-carbon synthon, typically urea or potassium cyanate, to form the stable intermediate, quinazoline-2,4(1H,3H)-dione.

-

Stage 2: Chlorination and Selective Hydrolysis. The dione intermediate is subjected to chlorination to yield 2,4-dichloroquinazoline. This is followed by a controlled, selective hydrolysis of the more reactive C4-chloro group to afford the final target molecule, this compound.

This two-stage approach is often preferred over a direct, one-pot synthesis as it allows for the isolation and purification of the quinazoline-2,4(1H,3H)-dione intermediate, which generally leads to a cleaner final product with higher overall yield.

Stage 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

Mechanistic Rationale

The initial step involves the formation of the quinazoline-dione ring system. When anthranilic acid is heated with urea, the amino group of anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of urea. This is followed by an intramolecular cyclization, where the carboxylic acid group condenses with the newly formed urea moiety, eliminating water and ammonia to yield the stable, fused heterocyclic product, quinazoline-2,4(1H,3H)-dione.[5][6] A similar mechanism occurs when using potassium cyanate, which first forms an isocyanate intermediate that reacts with the anthranilic acid.[7] The thermal conditions provide the necessary activation energy for both the initial nucleophilic attack and the subsequent dehydration and cyclization steps.

Detailed Experimental Protocol

This protocol is adapted from established green chemistry procedures.[5]

-

Reagent Preparation: In a 250 mL round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and urea (18.0 g, 0.3 mol). The use of excess urea ensures the complete consumption of the limiting reagent, anthranilic acid.

-

Reaction Execution: Heat the mixture in an oil bath, gradually increasing the temperature to 150-160 °C. The mixture will melt, and the evolution of ammonia gas will be observed, indicating the progress of the reaction. Maintain this temperature for approximately 45-60 minutes, or until the gas evolution ceases.

-

Work-up and Isolation: Allow the reaction mixture to cool to approximately 100 °C. Carefully and slowly add 100 mL of hot water to the flask.

-

Purification: Heat the resulting suspension to boiling to dissolve any unreacted starting materials and byproducts. The desired product, quinazoline-2,4(1H,3H)-dione, is sparingly soluble in hot water.

-

Collection: Filter the hot suspension using a Büchner funnel. Wash the collected solid with an additional portion of hot water (2 x 30 mL) and then with ethanol (2 x 20 mL) to remove residual impurities.

-

Drying: Dry the white, crystalline product in an oven at 100-110 °C to a constant weight. The expected yield is typically high, in the range of 85-95%. The product is often of sufficient purity for use in the next step without further purification.

Stage 2: Chlorination and Hydrolysis to this compound

Mechanistic Rationale

This stage proceeds in two distinct phases: exhaustive chlorination followed by selective hydrolysis.

Chlorination: Quinazoline-2,4(1H,3H)-dione exists in a tautomeric equilibrium with its di-enol form. Phosphorus oxychloride (POCl₃), often in the presence of a base or phosphorus pentachloride (PCl₅) as a catalyst, acts as the chlorinating agent. The reaction mechanism involves the phosphorylation of the carbonyl oxygen atoms, converting the hydroxyl groups of the enol tautomer into excellent leaving groups (dichlorophosphates).[8][9][10] Subsequent nucleophilic attack by chloride ions (from POCl₃ or PCl₅) displaces these phosphate groups, yielding the 2,4-dichloroquinazoline intermediate.[8][9] The reaction is driven to completion by using excess POCl₃, which also serves as the solvent.

Selective Hydrolysis: The C4-chloro group in 2,4-dichloroquinazoline is significantly more reactive towards nucleophiles than the C2-chloro group. This is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3), which makes the C4 position more electrophilic. By carefully controlling the reaction conditions (e.g., using a dilute aqueous base like NaOH at room temperature), it is possible to selectively hydrolyze the C4-chloro group to a hydroxyl group, which then tautomerizes to the more stable keto form, yielding the desired this compound.[1]

Detailed Experimental Protocol

This protocol is based on a reported procedure for the conversion of a dichloroquinazoline intermediate.[1]

-

Chlorination Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend quinazoline-2,4(1H,3H)-dione (16.2 g, 0.1 mol) in phosphorus oxychloride (POCl₃, 60 mL, 0.65 mol).

-

Addition of Catalyst (Optional but Recommended): Add phosphorus pentachloride (PCl₅, 2.0 g, 0.01 mol) or a few drops of N,N-dimethylformamide (DMF) to catalyze the reaction.[11]

-

Reaction Execution: Gently reflux the mixture in an oil bath for 4-6 hours. The reaction should become a clear, yellowish solution. Monitor the reaction progress by TLC until the starting material is consumed.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. This step is crucial and should be performed in a well-ventilated fume hood.

-

Intermediate Isolation: Cautiously pour the resulting viscous residue onto crushed ice (approx. 200 g) with vigorous stirring. The 2,4-dichloroquinazoline intermediate will precipitate as a solid. Filter the solid, wash it with cold water, and dry it.

-

Selective Hydrolysis: Suspend the crude 2,4-dichloroquinazoline (approx. 19.9 g, 0.1 mol) in a 2% aqueous sodium hydroxide (NaOH) solution (150 mL).

-

Reaction and Monitoring: Stir the suspension vigorously at room temperature for 3-4 hours. The progress of the selective hydrolysis can be monitored by TLC.

-

Work-up: Dilute the reaction mixture with water (300 mL) and filter to remove any unreacted 2,4-dichloroquinazoline.

-

Precipitation of Product: Cool the filtrate in an ice bath and neutralize it carefully with dilute acetic acid until the pH is approximately 6-7. The target compound, this compound, will precipitate out of the solution.

-

Collection and Purification: Collect the white precipitate by filtration, wash thoroughly with cold water to remove salts, and dry. The product can be further purified by recrystallization from an appropriate solvent like an acetone/ethyl acetate mixture to obtain colorless crystals.[1]

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |

| 1 | Anthranilic Acid | Urea | None | 150-160 | 1 | 85-95% |

| 2a | Quinazoline-dione | POCl₃, PCl₅ (cat.) | POCl₃ | Reflux (~107) | 4-6 | >90% (crude) |

| 2b | 2,4-Dichloroquinazoline | 2% aq. NaOH, Acetic Acid | Water | Room Temp | 3-4 | 70-85% |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy in DMSO-d₆ would show characteristic peaks for the aromatic protons and a broad singlet for the N-H proton. ¹³C NMR would confirm the number of unique carbon atoms in the heterocyclic structure.

-

Mass Spectrometry (MS): ESI-MS would show the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₈H₅ClN₂O, MW: 180.59 g/mol ).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch, the C=O (amide) stretch, and C-Cl bond vibrations.

Conclusion

The two-stage synthesis of this compound from anthranilic acid via the quinazoline-2,4(1H,3H)-dione intermediate is a reliable and high-yielding method suitable for laboratory and potential scale-up applications. A thorough understanding of the underlying reaction mechanisms—nucleophilic addition/cyclization for the dione formation and phosphorylation/nucleophilic substitution for the chlorination—is key to optimizing reaction conditions and troubleshooting potential issues. The final product is a cornerstone intermediate, providing a gateway to a vast chemical space of biologically active quinazolinone derivatives for the advancement of pharmaceutical research.

References

- 1. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. generis-publishing.com [generis-publishing.com]

- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 2-Chloroquinazolin-4(3H)-one: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. We will explore the causal relationships behind experimental choices in spectroscopic analysis and present detailed, self-validating protocols for data acquisition. All key claims are substantiated with citations to authoritative literature, ensuring the scientific integrity of the presented information.

Introduction: The Significance of the Quinazolinone Core

The quinazolin-4(3H)-one framework is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The specific analogue, this compound, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its reactivity at the C2 position, facilitated by the chloro substituent, allows for diverse functionalization, making it a valuable building block for combinatorial libraries in the pursuit of novel therapeutic agents.

A precise understanding of the spectroscopic characteristics of this compound is paramount for unambiguous structural confirmation and for monitoring reaction progress during the synthesis of its derivatives. This guide provides an in-depth examination of its NMR data, offering a foundational reference for scientists working with this important heterocyclic system.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| Appearance | Colorless solid | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ as a solvent is strategic; its high boiling point and ability to dissolve a wide range of organic compounds make it ideal. Furthermore, the residual solvent peak at ~2.50 ppm for ¹H NMR and ~39.52 ppm for ¹³C NMR provides a convenient internal standard for chemical shift referencing.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the benzene ring, and a broad singlet for the N-H proton. The expected chemical shifts (δ) in ppm, multiplicities, coupling constants (J) in Hz, and assignments are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~12.8 | br s | - | 1H | N3-H |

| ~8.10 | d | ~8.0 | 1H | H-5 |

| ~7.85 | t | ~7.6 | 1H | H-7 |

| ~7.70 | d | ~8.2 | 1H | H-8 |

| ~7.50 | t | ~7.5 | 1H | H-6 |

Interpretation Insights: The downfield chemical shift of the N-H proton is characteristic of an amide proton and is often broad due to quadrupole broadening and exchange with residual water in the solvent. The aromatic protons display a typical splitting pattern for a 1,2-disubstituted benzene ring. H-5 is the most deshielded aromatic proton due to the anisotropic effect of the adjacent carbonyl group.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum, typically acquired with proton broadband decoupling, provides information on the carbon framework of the molecule. The expected chemical shifts for this compound are detailed below.

| Chemical Shift (δ) ppm | Assignment |

| ~160.5 | C4 (C=O) |

| ~150.0 | C2 |

| ~148.5 | C8a |

| ~135.0 | C7 |

| ~127.0 | C5 |

| ~126.5 | C6 |

| ~121.0 | C4a |

| ~118.0 | C8 |

Interpretation Insights: The carbonyl carbon (C4) is significantly deshielded, appearing at a characteristic downfield chemical shift. The carbon atom directly attached to the chlorine (C2) also experiences a notable downfield shift. The remaining carbon signals correspond to the aromatic carbons of the fused benzene ring.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental technique. The following protocols are provided as a guide for the characterization of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the selective hydrolysis of 2,4-dichloroquinazoline.[1]

Step-by-Step Methodology:

-

Suspend 2,4-dichloroquinazoline in a 2% aqueous sodium hydroxide solution.

-

Stir the suspension vigorously at room temperature for approximately 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and filter to remove any unreacted starting material.

-

Neutralize the filtrate with dilute acetic acid to precipitate the product.

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system, such as acetone/ethyl acetate, to obtain pure this compound.[1]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Instrumentation and Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 14 ppm.

-

Pulse angle: 30-45°.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton broadband decoupling.

-

A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Typical spectral width: 0 to 200 ppm.

-

Pulse angle: 45°.

-

Relaxation delay: 2 seconds.

-

Visualizations

Visual representations are crucial for understanding the molecular structure and the analytical workflow.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopic data of this compound. By presenting interpreted data in a clear, tabular format and outlining robust experimental protocols, this document serves as a valuable resource for scientists engaged in the synthesis and characterization of quinazolinone-based compounds. The principles and methodologies described herein are foundational for ensuring the structural integrity of this key intermediate and its derivatives in the context of drug discovery and development.

References

Physical and chemical properties of 2-Chloroquinazolin-4(3H)-one

An In-Depth Technical Guide to 2-Chloroquinazolin-4(3H)-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a synthesized narrative grounded in mechanistic understanding and practical laboratory insights. We will explore the compound's core physicochemical and spectroscopic properties, delve into its chemical reactivity, provide a detailed and validated synthesis protocol, and discuss its applications as a precursor to a diverse range of biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this versatile chemical building block.

Core Physicochemical and Structural Properties

This compound is a fused heterocyclic compound featuring a pyrimidine ring fused to a benzene ring. The presence of a chlorine atom at the 2-position and a ketone group at the 4-position defines its structure and dictates its chemical behavior. The molecule is nearly planar, a feature that facilitates its role in designing molecules that interact with biological targets like DNA or planar enzyme active sites.[1] The core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClN₂O | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| CAS Number | 607-69-2 | [2] |

| Appearance | White to off-white solid; colorless single crystals | [1][2] |

| Melting Point | 214-219°C | [2] |

| Solubility | Recrystallizable from acetone/ethyl acetate mixtures | [1] |

The crystal structure reveals that intermolecular hydrogen bonding (specifically N–H···O and C–H···N interactions) plays a significant role in stabilizing its solid state.[1] This planarity and hydrogen bonding capability are critical considerations when designing derivatives for specific biological targets.

Caption: Molecular Structure of this compound.

Spectroscopic Profile for Structural Elucidation

Accurate characterization is the bedrock of chemical research. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides an unambiguous structural fingerprint for this compound.

-

Nuclear Magnetic Resonance (NMR): While a specific spectrum for the parent compound is not detailed in the provided literature, data from closely related quinazolinone cores allow for a reliable prediction of its spectral characteristics in a solvent like DMSO-d₆.[3][4]

-

¹H NMR: Protons on the fused benzene ring would appear in the aromatic region (δ 7.5-8.2 ppm). A broad singlet corresponding to the N-H proton would be observed far downfield (δ ~12.5 ppm).[3][4]

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carbonyl carbon (C4) would be significantly downfield (~162 ppm), while the carbon bearing the chlorine (C2) would also be downfield (~153 ppm).[3] The remaining six signals would correspond to the carbons of the benzene ring.

-

-

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying key functional groups.

-

A strong, sharp absorption band around 1670-1690 cm⁻¹ is characteristic of the C=O (amide carbonyl) stretching vibration.[5][6]

-

A broad band in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration, indicative of the lactam form.[7]

-

Bands in the 1550-1620 cm⁻¹ range are attributed to C=N and aromatic C=C stretching.[7]

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom, with the molecular ion peak [M]⁺ at m/z 180 and an [M+2]⁺ peak at m/z 182 in an approximate 3:1 ratio.[8]

Chemical Reactivity: A Versatile Synthetic Hub

The synthetic utility of this compound stems almost entirely from the reactivity of the C2-chloro substituent. The chlorine atom is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide array of functional groups.

Mechanism Insight: The quinazoline ring system is electron-deficient, which activates the C2 position towards nucleophilic attack. The reaction proceeds through a resonance-stabilized anionic intermediate (a Meisenheimer complex), which then expels the chloride ion to restore aromaticity. This reactivity is the cornerstone of its use in combinatorial chemistry and library synthesis.

Caption: General reaction pathway for this compound.

This reactivity makes it a foundational starting material for producing derivatives with significant biological activities, including anticancer and antibacterial agents.[9][10][11]

Validated Synthesis Protocol

The synthesis of this compound is reliably achieved via the selective hydrolysis of 2,4-dichloroquinazoline. The choice of reaction conditions is critical for achieving regioselectivity. The chlorine atom at the C4 position is significantly more reactive to nucleophilic attack than the one at C2.[12] By using mild conditions, we can selectively replace the C4-chloro group while leaving the C2-chloro group intact.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: [1]

-

Reaction Setup: Suspend 2,4-dichloroquinazoline (1.0 mmol) in a 2% aqueous sodium hydroxide solution (3 mL).

-

Causality: The dilute aqueous base provides the nucleophile (hydroxide) under mild conditions, favoring the selective attack at the more electrophilic C4 position.

-

-

Reaction Execution: Stir the suspension vigorously at ambient temperature for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Initial Workup: Dilute the reaction mixture with water (6 mL). A precipitate of unreacted 2,4-dichloroquinazoline may be present. Filter the mixture to remove this solid.

-

Self-Validation: This filtration step removes the primary impurity (starting material), simplifying the subsequent purification.

-

-

Product Precipitation: Transfer the clear filtrate to a new flask and cool in an ice bath. Slowly add dilute acetic acid dropwise while stirring until the solution is neutralized (pH ≈ 7). A white precipitate of the desired product will form.

-

Causality: The product exists as its sodium salt in the basic filtrate. Neutralization protonates the molecule, causing it to become insoluble and precipitate out of the aqueous solution.

-

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts. The product can be further purified by recrystallization from an acetone/ethyl acetate (5:1) mixture to yield colorless crystals.[1]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14][15]

-

Handling: Avoid formation and inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] For long-term storage, temperatures of -20°C are recommended.[2]

Applications in Research and Drug Discovery

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[16][17] this compound serves as a critical entry point for creating libraries of these valuable compounds. Its ability to undergo SₙAr reactions allows for the systematic modification of the 2-position, which is a key strategy in structure-activity relationship (SAR) studies.

-

Anticancer Agents: Many 2-substituted quinazolinones have been synthesized and evaluated for their antiproliferative activities.[5][9] The 2-anilinoquinazoline scaffold, readily accessible from this compound, is famously found in several tyrosine kinase inhibitors used in cancer therapy.

-

Antibacterial Agents: Derivatives have shown promise as novel antibacterial agents, including against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[10]

-

Other Therapeutic Areas: The scaffold has been explored for a vast range of other biological activities, including anti-inflammatory, anticonvulsant, antiviral, and antihypertensive properties.[1][11][18][19]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable building block. A thorough understanding of its handling, reactivity, and spectroscopic signatures, as outlined in this guide, empowers researchers to harness its full potential in the rational design and synthesis of novel, high-value molecules.

References

- 1. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 607-69-2 this compound AKSci Z4933 [aksci.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.no [fishersci.no]

- 16. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Formation of 2-Chloroquinazolin-4(3H)-one: Mechanism and Synthesis

Executive Summary: 2-Chloroquinazolin-4(3H)-one is a cornerstone intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active compounds, including prominent anticancer agents.[1][2] This guide provides an in-depth examination of the predominant synthetic pathway for its formation, beginning from anthranilic acid. We will dissect the mechanism of each critical step, from the initial ring formation to the final regioselective hydrolysis. This document is intended for researchers, chemists, and drug development professionals, offering not only a theoretical understanding of the reaction mechanisms but also field-proven experimental protocols to ensure successful synthesis.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged structure in drug discovery, renowned for its broad spectrum of pharmacological activities. This fused heterocycle is integral to compounds demonstrating anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[3] The strategic placement of reactive functional groups on this scaffold allows for extensive chemical modification and the development of highly specific therapeutic agents.

Within this class, this compound stands out as a particularly valuable building block. The chlorine atom at the C2 position acts as an excellent leaving group for nucleophilic substitution, while the lactam moiety at C4 provides a site for further derivatization. This dual reactivity enables the construction of complex molecular architectures, making it a sought-after precursor in the synthesis of targeted therapies.[4][5]

The Predominant Synthetic Pathway: A Three-Step Approach

The most reliable and scalable synthesis of this compound is a three-step sequence starting from readily available anthranilic acid. The overall transformation involves the construction of the heterocyclic core, a dichlorination step, and a final selective hydrolysis.

Caption: Overall synthetic workflow for this compound.

Mechanistic Deep Dive

A thorough understanding of the mechanism at each stage is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of the Quinazoline-2,4(1H,3H)-dione Core

The initial step involves the cyclocondensation of anthranilic acid with a suitable carbonyl source, typically urea or potassium cyanate, to form the stable quinazoline-2,4(1H,3H)-dione ring system.[6][7]

The reaction begins with the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of urea (or isocyanic acid generated from cyanate). This forms an N-acylurea intermediate. Subsequent intramolecular cyclization occurs via the attack of the newly formed urea nitrogen onto the carboxylic acid group, followed by dehydration, to yield the final heterocyclic product.

Caption: Mechanism of quinazoline-2,4(1H,3H)-dione formation.

Step 2: Dichlorination using Phosphorus Oxychloride (POCl₃)

The conversion of quinazoline-2,4(1H,3H)-dione to 2,4-dichloroquinazoline is the most mechanistically complex step. It is not a simple dehydration but rather a two-stage process involving phosphorylation followed by chlorination.[8] The dione exists in a tautomeric equilibrium with its lactim form, which is crucial for the reaction.

-

Phosphorylation: The reaction is typically initiated under basic conditions at a controlled, lower temperature (< 25 °C). The oxygen of the lactim tautomer acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms an O-phosphorylated intermediate, which is a much better leaving group than a hydroxyl group.[8][9]

-

Chlorination: Upon heating (70-90 °C), a chloride ion (from POCl₃ or an additive like PCl₅) acts as a nucleophile, attacking the electrophilic carbon (C2 and C4) and displacing the bulky dichlorophosphate group. This nucleophilic substitution occurs at both the C2 and C4 positions, yielding the desired 2,4-dichloroquinazoline.[8]

Controlling the temperature and basicity is key to preventing the formation of undesired side products.[8]

Caption: Mechanism of POCl₃-mediated dichlorination.

Step 3: Regioselective Hydrolysis

The final step leverages the differential reactivity of the two chlorine atoms on the 2,4-dichloroquinazoline intermediate. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at C2.[10] This is because the C4 position is part of a vinylogous acyl chloride system, making it more electrophilic.

Under mild basic conditions, such as using a dilute aqueous sodium hydroxide solution at room temperature, the hydroxide ion selectively attacks the C4 position.[3][6] The reaction proceeds via a classic nucleophilic aromatic substitution (addition-elimination) mechanism. The tetrahedral intermediate formed collapses, expelling the chloride ion and forming the carbonyl group at C4, thus yielding the final product, this compound. Harsh conditions (e.g., higher temperatures or stronger bases) must be avoided to prevent the substitution of the C2 chlorine as well.[10]

Caption: Mechanism of regioselective hydrolysis at the C4 position.

Field-Proven Experimental Protocols

The following protocols are synthesized from established literature procedures and represent a reliable pathway for the synthesis.

Protocol 1: Synthesis of Quinazoline-2,4(1H,3H)-dione[7]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Notes |

| Anthranilic Acid | 137.14 | 13.7 g | 0.1 | Starting Material |

| Potassium Cyanate | 81.12 | 12.2 g | 0.15 | 1.5 equivalents |

| Water | 18.02 | 200 mL | - | Solvent |

| Hydrochloric Acid | 36.46 | As needed | - | For acidification |

Procedure:

-

Dissolve anthranilic acid in 150 mL of warm water in a 500 mL flask.

-

In a separate beaker, dissolve potassium cyanate in 50 mL of water.

-

Add the potassium cyanate solution to the anthranilic acid solution and heat the mixture to 80-90 °C with stirring for 2 hours.

-

Cool the reaction mixture to room temperature, then cool further in an ice bath.

-

Slowly acidify the mixture with concentrated hydrochloric acid to a pH of ~2-3. A white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in an oven at 100 °C. The product is quinazoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis of 2,4-Dichloroquinazoline[6][12]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Notes |

| Quinazoline-2,4(1H,3H)-dione | 162.15 | 16.2 g | 0.1 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 100 mL | ~1.1 | Reagent & Solvent |

| Triethylamine | 101.19 | 5 mL | - | Base catalyst |

Procedure: CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a round-bottom flask equipped with a reflux condenser and a drying tube, add quinazoline-2,4(1H,3H)-dione.

-

Carefully add phosphorus oxychloride (POCl₃) followed by triethylamine.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction mixture should become a clear, yellowish solution.

-

Allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

-

Stir for 30 minutes until all the ice has melted.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is 2,4-dichloroquinazoline.

Protocol 3: Synthesis of this compound[3][6]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Notes |

| 2,4-Dichloroquinazoline | 199.04 | 19.9 g | 0.1 | Starting Material |

| Sodium Hydroxide (NaOH) | 40.00 | 8 g | 0.2 | Forms 2% aq. solution |

| Water | 18.02 | 400 mL | - | Solvent |

| Acetic Acid | 60.05 | As needed | - | For neutralization |

Procedure:

-

Prepare a 2% aqueous sodium hydroxide solution by dissolving 8 g of NaOH in 392 mL of water.

-

Suspend the 2,4-dichloroquinazoline in the NaOH solution in a flask.

-

Stir the suspension vigorously at room temperature for 3-4 hours. The solid will gradually dissolve as it reacts.

-

Filter the reaction mixture to remove any unreacted starting material.

-

Cool the filtrate in an ice bath and neutralize it by slowly adding glacial acetic acid until a pH of ~6-7 is reached. A white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash with copious amounts of cold water, and dry to yield the final product, this compound.

Conclusion

The formation of this compound is a well-established, multi-step process that relies on fundamental principles of organic chemistry, including cyclocondensation, phosphorylation, nucleophilic substitution, and regioselectivity. By understanding the underlying mechanisms, chemists can effectively control the reaction at each stage to achieve high yields and purity. The protocols provided herein offer a validated pathway for the synthesis of this critical intermediate, empowering further research and development in the vital field of medicinal chemistry.

References

- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Divergent this compound Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

CAS number and molecular weight of 2-Chloroquinazolin-4(3H)-one

An In-Depth Technical Guide to 2-Chloroquinazolin-4(3H)-one: A Cornerstone Intermediate in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a privileged heterocyclic system renowned for its broad spectrum of biological activities, forming the core of numerous approved drugs and clinical candidates.[1][2] Within this chemical class, this compound emerges as a pivotal synthetic intermediate. Its strategic placement of a reactive chlorine atom at the C2 position provides a versatile handle for medicinal chemists to elaborate the core structure, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent therapeutic agents. This guide offers a comprehensive overview of this compound, detailing its fundamental properties, a validated synthetic protocol with mechanistic insights, its critical role in the synthesis of bioactive molecules, and essential safety protocols.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and drug design. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 607-69-2 | [3][4] |

| Molecular Formula | C₈H₅ClN₂O | [1][3][4] |

| Molecular Weight | 180.59 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 214-220 °C | [3][4] |

| Synonyms | 2-Chloro-4-hydroxyquinazoline, 2-Chloro-4(1H)-quinazolinone | [4] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the selective hydrolysis of 2,4-dichloroquinazoline. This method is favored for its high yield and operational simplicity.

Mechanistic Rationale

The underlying principle of this synthesis is the differential reactivity of the two chlorine atoms on the 2,4-dichloroquinazoline ring. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack (in this case, by a hydroxide ion) than the chlorine at the C2 position. This is due to the greater electron-withdrawing effect of the adjacent nitrogen atom (N3) and the carbonyl-like character at C4, making it a more electrophilic center. The reaction is carefully controlled to favor monosubstitution at the C4 position, which, after tautomerization, yields the stable 4(3H)-one form.

Experimental Protocol: Selective Hydrolysis

This protocol is adapted from established literature procedures.[1][4]

Materials:

-

2,4-Dichloroquinazoline

-

Tetrahydrofuran (THF)

-

Aqueous Sodium Hydroxide (NaOH) solution (1 M)

-

Acetic Acid (for neutralization)

-

Deionized Water

Procedure:

-

Dissolve 2,4-dichloroquinazoline (e.g., 3.62 mmol, 0.72 g) in tetrahydrofuran (6 mL).

-

To this solution, add an aqueous sodium hydroxide solution (8 mL, 1 mol/L).

-

Stir the reaction mixture vigorously at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully adjust the pH of the reaction mixture to 5-6 using acetic acid. This will precipitate the product.

-

Filter the resulting precipitate and wash thoroughly with deionized water to remove any residual salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system like acetone/ethyl acetate to yield the final product as a solid.[1] A yield of approximately 92% can be expected.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2,4-dichloroquinazoline.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for building diverse molecular libraries. The chlorine at the C2 position acts as an excellent leaving group, readily undergoing nucleophilic substitution with a wide array of amines, alcohols, and other nucleophiles. This reactivity is the cornerstone of its utility in medicinal chemistry.

A Scaffold for Bioactive Agents

The quinazolin-4(3H)-one core is associated with a multitude of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][5] By using this compound as a starting material, researchers can rapidly synthesize and test a variety of derivatives for desired biological effects.

-

Anticancer Agents: Many potent anticancer agents feature the quinazolinone scaffold. Derivatives are often designed to act as inhibitors of key signaling proteins like tubulin or specific kinases.[6] For instance, it serves as a key intermediate for novel 4-anilinoquinazoline derivatives, a class known for its anticancer potential.[7][8]

-

Antimicrobial Agents: Researchers have used this intermediate to develop 2-(amino)quinazolin-4(3H)-one derivatives that show promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[9]

-

Antiviral Agents: The scaffold has been optimized to create potent inhibitors against viruses like SARS-CoV-2, demonstrating the platform's adaptability to emerging health threats.[5]

-

Antiparasitic Agents: Functionalization of the quinazolinone core has led to compounds with significant activity against parasites such as Leishmania infantum and Trypanosoma cruzi.[10]

Logical Framework for Derivative Synthesis

The chloro group at C2 is the primary site of modification. This allows for a modular approach to drug design, where the core quinazolinone provides the essential structural framework, and the substituent introduced at C2 is varied to fine-tune potency, selectivity, and pharmacokinetic properties.

Caption: Role as a versatile intermediate for derivative synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety. The following information is a summary of typical hazards and precautions.

-

Hazard Classification: The compound is generally classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation. It may also cause respiratory irritation.[4][11]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Recommended long-term storage is at -20°C.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward synthesis and, most importantly, the reactivity of its C2-chloro substituent, provide an efficient and modular entry point to a vast chemical space of biologically relevant molecules. Its continued use as a foundational building block in the synthesis of novel therapeutic candidates underscores its enduring importance in the field of drug discovery and development.

References

- 1. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 607-69-2 this compound AKSci Z4933 [aksci.com]

- 4. 2-CHLORO-4-HYDROXYQUINAZOLINE | 607-69-2 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Solubility of 2-Chloroquinazolin-4(3H)-one in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-chloroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This document synthesizes available solubility data, outlines a robust experimental protocol for its determination, and delves into the underlying physicochemical principles governing its solubility profile. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to harness the therapeutic potential of quinazolinone derivatives.

Introduction: The Significance of this compound

Quinazolin-4(3H)-ones and their derivatives represent a class of fused heterocyclic compounds of considerable interest due to their diverse and potent biological activities.[1] These activities include anticancer, anti-inflammatory, diuretic, anticonvulsant, and antihypertensive properties.[1] The this compound moiety, in particular, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its strategic importance lies in the reactivity of the chlorine atom at the 2-position, which allows for facile nucleophilic substitution and the introduction of various functional groups, leading to the generation of diverse chemical libraries for drug discovery.

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a compound's bioavailability and, consequently, its therapeutic efficacy. A thorough understanding of the solubility of this compound in common organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for its successful application in pharmaceutical research and development.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and data from closely related analogs provide valuable insights into its solubility characteristics.

Qualitative Observations:

-

Acetone/Ethyl Acetate: this compound can be recrystallized from a 5:1 mixture of acetone and ethyl acetate, indicating good solubility in this solvent system, particularly at elevated temperatures.[1]

-

Methanol: Some hydroxyl- and nitro-substituted 2-chloromethyl-4(3H)-quinazolinone derivatives have been reported to exhibit poor solubility in methanol.[2] This suggests that the solubility of the parent compound in methanol may also be limited.

Solubility of a Structurally Related Analog:

While not the exact target compound, data for the closely related 2-chloro-4-methylquinazoline provides a useful point of reference. This analog is reported to be soluble in the following organic solvents:

| Solvent | Solubility |

| Ethanol | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] |

| Chloroform | Soluble[3] |

It is important to note that the presence of the methyl group in 2-chloro-4-methylquinazoline may influence its solubility profile compared to this compound. However, this information provides a reasonable starting point for solvent selection in experimental work.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several screw-capped glass vials. An excess is crucial to ensure that a solid phase remains at equilibrium.

-

Add a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, DMSO) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is achieved. A preliminary time-course experiment can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis of the Saturated Solution:

-

Immediately dilute the filtered supernatant with a known volume of a suitable solvent to prevent precipitation.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve should be prepared to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the precision and reliability of the results.

-

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Physicochemical Principles Governing Solubility

The solubility of this compound is governed by a delicate interplay of its molecular structure and the properties of the solvent.

Crystal Structure and Lattice Energy

This compound exists as a crystalline solid.[1] The arrangement of molecules in the crystal lattice is stabilized by intermolecular forces, including classical N–H···O and non-classical C–H···N hydrogen bonds.[1] The energy required to overcome these forces and break down the crystal lattice (lattice energy) is a significant barrier to dissolution. Solvents that can effectively interact with the solute molecules and disrupt the crystal lattice will promote solubility.

Polarity and Hydrogen Bonding

The this compound molecule possesses both polar and nonpolar regions. The quinazolinone core, with its nitrogen and oxygen atoms, is capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O and ring nitrogens). The solubility will be higher in solvents that have a similar polarity and can participate in hydrogen bonding.

-

Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the solute.

-

Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents are hydrogen bond acceptors and can interact with the N-H group of the quinazolinone. DMSO is a particularly strong solvent due to its high polarity.

-

Nonpolar Solvents (e.g., Chloroform): While chloroform is less polar than the other solvents mentioned, it can still act as a weak hydrogen bond donor and interact with the hydrogen bond acceptors on the solute molecule.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a useful guiding principle. Solvents with a polarity and hydrogen bonding capacity similar to that of this compound are likely to be good solvents. Based on its structure, the compound can be classified as moderately polar. Therefore, it is expected to have better solubility in polar organic solvents compared to nonpolar solvents like hexane.

Conclusion

While a comprehensive quantitative solubility dataset for this compound in all common organic solvents remains to be fully elucidated, this guide provides a solid foundation for researchers working with this important synthetic intermediate. The qualitative solubility information, coupled with data from a close structural analog, offers practical guidance for solvent selection. The detailed experimental protocol for the shake-flask method provides a reliable means of generating accurate solubility data. A thorough understanding of the interplay between the compound's physicochemical properties and the solvent characteristics is crucial for rational solvent selection and the successful advancement of this compound-based drug discovery programs.

References

- 1. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

An In-depth Technical Guide to the Crystal Structure of 2-Chloroquinazolin-4(3H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its many variations, 2-chloroquinazolin-4(3H)-one serves as a critical intermediate for the synthesis of a diverse array of pharmacologically active compounds. The three-dimensional arrangement of atoms and molecules within the crystal lattice of these derivatives profoundly influences their physicochemical properties, such as solubility and stability, and ultimately their biological efficacy. This guide provides a comprehensive exploration of the crystal structure of this compound and its derivatives, offering insights into the interplay between molecular architecture, intermolecular interactions, and their implications for drug design and development.

Introduction: The Significance of the Quinazolinone Core

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered immense interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities.[1][2] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological profile. The 2-chloro-substituted variant is a particularly valuable synthetic precursor, with the chlorine atom acting as a versatile leaving group for the introduction of a wide range of functionalities.

Understanding the crystal structure of these molecules is paramount. The solid-state conformation and the intricate network of intermolecular interactions within the crystal lattice dictate key pharmaceutical parameters. X-ray crystallography provides an unparalleled atomic-resolution view of these structures, revealing the precise spatial arrangement of atoms and the nature of the forces that govern crystal packing.[3] This knowledge is instrumental in rational drug design, aiding in the optimization of lead compounds and the development of new chemical entities with enhanced therapeutic potential.[4]

Crystallographic Analysis of this compound and Its Derivatives

The crystal structure of the parent this compound and its derivatives reveals a fascinating interplay of molecular geometry and intermolecular forces that dictate their solid-state architecture.

The Parent Compound: this compound

The crystal structure of this compound has been determined to be monoclinic.[1] The quinazoline ring system is nearly planar, a common feature for such fused aromatic systems.[1] This planarity facilitates π-π stacking interactions, which, along with hydrogen bonding, are the primary drivers of the crystal packing.

The key feature of the crystal structure is the formation of intermolecular hydrogen bonds. A classical N—H⋯O hydrogen bond and a weaker, non-classical C—H⋯N hydrogen bond link the molecules together, creating a stable, three-dimensional network.[1] The oxygen atom of the carbonyl group and the chlorine atom lie within the plane of the quinazoline ring.[1]

| Crystallographic Data for this compound | |

| Chemical Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 22.4315 (16) Å |

| b | 3.7666 (6) Å |

| c | 18.0640 (13) Å |

| β | 104.682 (7)° |

| Volume | 1476.4 (3) ų |

| Z | 8 |

Data sourced from reference[1].

Influence of Substituents on Crystal Packing

The introduction of substituents onto the this compound core can significantly alter the crystal packing and intermolecular interactions.

For instance, in 3-(4-Chlorophenyl)quinazolin-4(3H)-one , the quinazoline unit remains essentially planar. However, the 4-chlorophenyl ring is twisted with respect to the quinazoline mean plane, with a dihedral angle of 44.63 (5)°.[5] The crystal packing in this derivative is dominated by intermolecular C—H⋯N and C—H⋯O hydrogen bonds, which form infinite chains of alternating dimers and ring motifs.[5]

In the case of 2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one , the dihedral angle between the chlorophenyl and pyrimidinone rings is 14.8 (1)°.[6] The crystal structure is stabilized by both intramolecular N—H⋯O hydrogen bonds and intermolecular O—H⋯O hydrogen-bonding interactions.[6]

Experimental Protocols: From Synthesis to Single Crystals

The successful determination of a crystal structure hinges on the ability to synthesize the compound of interest in high purity and to grow single crystals of sufficient quality for X-ray diffraction analysis.

Synthesis of this compound

A common and effective method for the synthesis of the parent compound involves the selective hydrolysis of 2,4-dichloroquinazoline.[1]

Step-by-Step Protocol:

-

Reaction Setup: Suspend 2,4-dichloroquinazoline (e.g., 2.0 g) in a 2% aqueous sodium hydroxide solution (e.g., 3 ml).

-

Reaction Execution: Stir the suspension vigorously at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water (e.g., 6 ml) and filter to remove any unreacted 2,4-dichloroquinazoline.

-

Neutralization and Precipitation: Neutralize the filtrate with dilute acetic acid. The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration and wash thoroughly with water to remove any residual salts. The crude product can be further purified by recrystallization.

Caption: Synthetic workflow for this compound.

Crystallization Techniques

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. Recrystallization is the most common technique employed.[7]

General Recrystallization Protocol:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] Common solvents for quinazolinone derivatives include ethanol, methanol, and ethyl acetate, sometimes in combination with water.[7]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution to remove them.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-ordered crystals.

-

Crystal Growth: The solution can be left undisturbed for several days to allow for optimal crystal growth. Techniques such as slow evaporation of the solvent can also be employed. For this compound, recrystallization from a 5:1 mixture of acetone and ethyl acetate over 5 days at ambient temperature has been reported to yield colorless single crystals suitable for X-ray analysis.[1]

-

Isolation: Once suitable crystals have formed, they can be carefully isolated from the mother liquor.

Caption: General workflow for obtaining single crystals via recrystallization.

Structure-Activity Relationships (SAR) and Molecular Modeling

The detailed structural information obtained from X-ray crystallography provides a solid foundation for understanding the structure-activity relationships of this compound derivatives and for conducting insightful molecular modeling studies.

The Role of Crystal Structure in Biological Activity

The solid-state conformation of a drug molecule can influence its interaction with its biological target. While the conformation in the crystal may not be identical to the bioactive conformation in solution, it provides a low-energy and experimentally determined three-dimensional structure that is a valuable starting point for understanding molecular recognition processes.

For example, the planarity of the quinazolinone ring system is crucial for its ability to intercalate with DNA or to fit into the active sites of enzymes.[8] The nature and orientation of substituents, as revealed by crystallography, can directly impact the binding affinity and selectivity of the molecule. The hydrogen bonding patterns observed in the crystal can also provide clues about potential interactions with a biological target.

Synergy with Computational Chemistry

The integration of experimental crystal structure data with computational modeling techniques is a powerful strategy in modern drug discovery.[9]

Molecular Docking: The experimentally determined crystal structure of a this compound derivative can be used as the starting conformation for molecular docking studies. This involves computationally placing the molecule into the active site of a target protein to predict its binding mode and affinity. This approach is more reliable than using a computationally generated conformation, as it is based on a real, low-energy structure.

Pharmacophore Modeling: A collection of crystal structures of active derivatives can be used to develop a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to design new molecules with improved potency and selectivity.

Caption: The interplay between crystallography, SAR, and drug design.

Conclusion

The crystal structure of this compound and its derivatives provides a wealth of information that is invaluable for researchers in the field of drug discovery. A thorough understanding of the molecular geometry, intermolecular interactions, and crystal packing of these compounds is essential for elucidating structure-activity relationships and for the rational design of new therapeutic agents. By combining the power of X-ray crystallography with synthetic chemistry and computational modeling, it is possible to unlock the full potential of the versatile quinazolinone scaffold and to develop novel drugs to address a wide range of diseases.

References

- 1. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(4-Chlorophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Tautomeric Landscape of 2-Chloroquinazolin-4(3H)-one: A Technical Guide for Drug Development Professionals

Foreword: The Dynamic Nature of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinazolin-4(3H)-one core is a "privileged scaffold," a recurring motif in a multitude of biologically active compounds, including approved therapeutics for cancer.[1][2][3] Its synthetic tractability and ability to form key interactions with biological targets have cemented its importance in drug discovery. However, a fundamental aspect often overlooked in high-throughput screening but critical for rational drug design is the dynamic interplay of its tautomeric forms. This guide provides an in-depth exploration of the tautomerism in a key intermediate, 2-chloroquinazolin-4(3H)-one, offering researchers, scientists, and drug development professionals a comprehensive understanding of its structural preferences and the analytical methodologies to probe them. Understanding this equilibrium is not merely an academic exercise; it directly impacts a molecule's physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and metabolic stability, which are all critical determinants of a drug candidate's success.

The Fundamental Equilibrium: Lactam vs. Lactim Tautomers

The core of our investigation lies in the lactam-lactim tautomerism, an amide-imidic acid equilibrium, inherent to the this compound structure. This involves the migration of a proton between the nitrogen at position 3 and the oxygen at position 4.

-

This compound (Lactam form): This form, also referred to as the keto form, possesses an amide functional group within the pyrimidinone ring.

-

2-Chloro-4-hydroxyquinazoline (Lactim form): This form, also known as the enol form, features a hydroxyl group at position 4, rendering the pyrimidine ring fully aromatic.

The predominance of one tautomer over the other is dictated by its relative thermodynamic stability, which can be influenced by the physical state (solid vs. solution), solvent polarity, and electronic effects of substituents.[4]

Caption: Lactam-lactim tautomeric equilibrium in this compound.

Elucidating the Dominant Tautomer: A Multi-faceted Analytical Approach

The Solid-State Verdict: Single-Crystal X-ray Diffraction

The most unambiguous evidence for the structure of a molecule in the solid state is derived from single-crystal X-ray diffraction.

Insight: For this compound, the crystallographic data unequivocally demonstrate that the molecule exists exclusively in the lactam form in the solid state.[1] The analysis reveals a nearly planar quinazoline ring system, with the crystal structure being stabilized by intermolecular N–H···O hydrogen bonds between adjacent molecules.[1] This hydrogen bonding pattern is a hallmark of the lactam tautomer and would not be possible for the lactim form, which would favor O-H···N interactions.

| Crystallographic Parameter | Value | Source |

| Chemical Formula | C₈H₅ClN₂O | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| Key Feature | Presence of N–H···O intermolecular hydrogen bonds | [1] |

This solid-state preference for the lactam form is a common feature among quinazolin-4(3H)-one derivatives and is attributed to the inherent stability of the amide bond and the favorable crystal packing enabled by the N-H donor and C=O acceptor sites.[5]

The Solution-State Picture: Spectroscopic Interrogation

While X-ray crystallography provides a static image in the solid state, spectroscopic methods are essential to understand the tautomeric equilibrium in solution, which is more relevant to biological systems.

¹H NMR spectroscopy is a powerful tool for identifying the predominant tautomer in solution. The key diagnostic signal is the proton attached to the nitrogen atom.

-

Lactam Form: The N3-H proton of the lactam form is expected to appear as a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm in DMSO-d₆) due to its acidic nature and involvement in hydrogen bonding with the solvent.

-

Lactim Form: The O4-H proton of the lactim form would also be a singlet, but its chemical shift would be different, and the absence of the N3-H signal would be a clear indicator of its presence.